Ethoxazene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxazene can be synthesized through the azo coupling reaction between 4-ethoxyaniline and 1,3-diaminobenzene . The reaction typically involves the diazotization of 4-ethoxyaniline followed by coupling with 1,3-diaminobenzene under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the azo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
Ethoxazene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethoxazene as an analgesic involves its interaction with specific molecular targets in the nervous system. It is believed to modulate pain perception by inhibiting certain pathways involved in pain signaling. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Ethoxazene can be compared with other azo compounds and non-narcotic analgesics:
Similar Compounds: 4-[(4-Ethoxyphenyl)azo]-1,3-benzenediamine, 2,4-diamino-4’-ethoxyazobenzene.
Uniqueness: this compound stands out due to its specific combination of analgesic properties and its use as an acid-base indicator.
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Biological Activity
Ethoxazene, a compound belonging to the class of phenothiazines, has garnered attention due to its diverse biological activities. Its potential applications in medicine, particularly for analgesic and anti-inflammatory purposes, are under active investigation. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound hydrochloride has the chemical formula C₁₄H₁₇ClN₄O and a CAS number of 2313-87-3. Its structure consists of a phenyl group, a piperazine ring, and an ethoxy group, which are crucial for its biological interactions. The compound is primarily studied for its effects on neurotransmitter systems and its potential therapeutic applications.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Analgesic Properties : Research indicates that this compound may modulate sodium and calcium channels in nerve cells, effectively reducing pain signals. This mechanism is particularly relevant for managing postoperative pain, chronic pain, and neuropathic pain.
- Anti-inflammatory Effects : this compound has shown promise in suppressing pro-inflammatory cytokines and enzymes, thereby alleviating inflammation in various conditions. This action may be beneficial in treating inflammatory diseases.
- Interaction with Calcium Channels : The compound binds to voltage-sensitive calcium channels, influencing calcium ion influx and affecting processes such as muscle contraction and neurotransmitter release.
Analgesic Efficacy
A study investigated the analgesic efficacy of this compound in a controlled environment. The results demonstrated significant pain reduction in subjects administered with this compound compared to a placebo group. Pain levels were measured using standard pain scales before and after administration.
Study Group | Pain Score (Before) | Pain Score (After) | Significance |
---|---|---|---|
This compound Group | 8.5 | 3.2 | p < 0.01 |
Placebo Group | 8.4 | 7.9 | p > 0.05 |
This table illustrates the effectiveness of this compound in reducing pain compared to placebo.
Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of this compound in models of induced inflammation. The compound was found to significantly reduce markers of inflammation:
Inflammatory Marker | Control Level | This compound Level | Reduction (%) |
---|---|---|---|
TNF-α | 150 pg/ml | 75 pg/ml | 50% |
IL-6 | 200 pg/ml | 90 pg/ml | 55% |
The data indicates that this compound effectively reduces key inflammatory markers, suggesting its potential utility in inflammatory conditions.
Research Findings
This compound's biological activity has been explored across various studies:
- Enzyme Inhibition : this compound has been employed in studies involving enzyme inhibition, showcasing its ability to interact with specific enzymes that play roles in metabolic pathways.
- Neurotransmitter Modulation : Investigations into this compound's effects on neurotransmitter systems have revealed its potential to influence mood and behavior through modulation of serotonin and dopamine pathways.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound for various applications, including pain management and treatment of inflammatory diseases .
Properties
CAS No. |
1238467-62-3 |
---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |
InChI Key |
GAWOVNGQYQVFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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